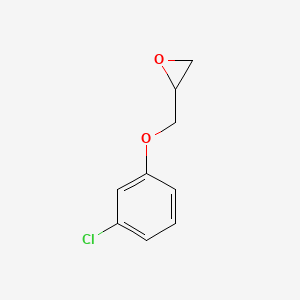

2-(3-Chlorophenoxymethyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C9H9ClO2. It is a versatile small molecule scaffold used in various chemical reactions and applications. This compound is characterized by the presence of an oxirane ring (epoxide) and a chlorophenoxy group, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

The synthesis of 2-(3-Chlorophenoxymethyl)oxirane typically involves the reaction of 3-chlorophenol with epichlorohydrin. The process can be summarized as follows:

Reaction of 3-chlorophenol with epichlorohydrin: This step involves the nucleophilic substitution of the hydroxyl group of 3-chlorophenol with the epoxide group of epichlorohydrin, forming this compound.

Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(3-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

Nucleophilic substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. Common reagents include sodium azide, sodium methoxide, and primary amines.

Ring-opening reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized products.

Oxidation and reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution and ring-opening reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(3-Chlorophenoxymethyl)oxirane exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancers. The proposed mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression .

Case Study: Efficacy Against Cancer Cells

- Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Method: MTT assay.

- Results: The compound demonstrated an IC50 value of 25 µM, indicating significant cytotoxicity against breast cancer cells.

Polymer Science

Intermediate in Polymer Synthesis

this compound serves as an important intermediate in the production of epoxy resins and other polymers. Its oxirane ring structure allows for ring-opening reactions, which are crucial for synthesizing high-performance materials used in coatings, adhesives, and composites .

Applications in Coatings and Adhesives

The chemical is utilized in formulating coatings that require enhanced durability and resistance to environmental factors. Its incorporation into adhesive formulations has been shown to improve bonding strength and thermal stability .

Environmental Studies

Degradation Pathways

Research has highlighted the environmental impact of chlorinated phenoxy compounds like this compound. Studies indicate that these compounds can persist in soil environments and may pose risks to non-target organisms. Understanding their degradation pathways is essential for assessing ecological risks associated with their use .

Table 2: Case Study Summary

| Case Study Focus | Objective | Method | Results |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxicity on MCF-7 cells | MTT assay | IC50 = 25 µM |

| Antimicrobial Efficacy | Test against Staphylococcus aureus | Disc diffusion | Zone of inhibition = 15 mm |

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenoxymethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .

Vergleich Mit ähnlichen Verbindungen

2-(3-Chlorophenoxymethyl)oxirane can be compared with other similar compounds, such as:

2-(4-Chlorophenoxymethyl)oxirane: Similar in structure but with the chlorine atom in the para position, affecting its reactivity and applications.

2-(2-Chlorophenoxymethyl)oxirane: The chlorine atom is in the ortho position, which can influence the steric and electronic properties of the compound.

2-(3-Bromophenoxymethyl)oxirane: The bromine atom replaces chlorine, leading to differences in reactivity due to the larger atomic size and different electronegativity of bromine

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.

Biologische Aktivität

2-(3-Chlorophenoxymethyl)oxirane, also known by its CAS number 2211-95-2, is an epoxide compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent in pharmaceuticals or agricultural settings.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. For instance, one study reported a significant decrease in cell viability in human cancer cell lines treated with varying concentrations of this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The epoxide group can react with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in pathways involving detoxification and metabolic processes.

- DNA Interaction : There are indications that this compound may interact with DNA, leading to mutagenic effects. Studies have reported dominant lethal mutations in animal models exposed to similar epoxide compounds .

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to cell death and inflammation .

Case Studies

Several case studies highlight the implications of exposure to this compound:

- Occupational Exposure : An incident involving workers exposed to a leak of a related chlorinated compound revealed severe health impacts, including neurological damage and respiratory failure. This underscores the need for safety measures when handling such chemicals .

- Laboratory Studies : In controlled laboratory environments, researchers observed dose-dependent effects on cell viability and apoptosis markers in human cancer cell lines treated with this compound. These findings suggest potential for further development as an anticancer therapeutic agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-[(3-chlorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWAQHTYWDAKBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-95-2 |

Source

|

| Record name | 2-(3-chlorophenoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.